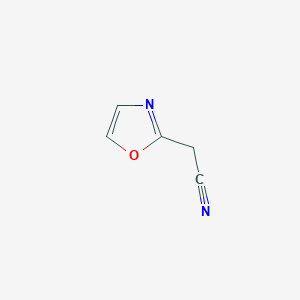

2-(Oxazol-2-YL)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-oxazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVNLARDRLKRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608764 | |

| Record name | (1,3-Oxazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809533-78-6 | |

| Record name | (1,3-Oxazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Oxazole-Acetonitrile Scaffold

An In-Depth Technical Guide to 2-(Oxazol-2-YL)acetonitrile: Chemical Properties, Structure, and Synthetic Insights

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While this specific molecule is not extensively documented in commercial catalogs or mainstream literature, its structural motifs—the oxazole ring and the acetonitrile group—are cornerstones of many bioactive compounds. This document synthesizes information from analogous structures and established chemical principles to provide a robust guide for its study and application.

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. It is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. The oxazole core is associated with a diverse range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The acetonitrile moiety, particularly when adjacent to a heterocyclic ring, provides a reactive "handle" for further chemical modification and serves as a key structural element in many active pharmaceutical ingredients. The combination of these two groups in this compound creates a versatile building block for the synthesis of more complex molecular architectures.

Chemical Identity and Physicochemical Properties

The core structure of this compound consists of an oxazole ring substituted at the 2-position with a cyanomethyl group (-CH₂CN).

Molecular Structure:

Caption: Chemical structure of this compound.

This molecule possesses key structural features that dictate its chemical behavior: an aromatic heterocyclic system and an activated methylene group, making it a valuable intermediate for synthetic chemistry.

Physicochemical Data Summary

Direct experimental data for this compound is scarce. The following table consolidates calculated values and data from closely related analogs to provide a predictive overview.

| Property | Value / Predicted Value | Source / Basis |

| Molecular Formula | C₅H₄N₂O | (Calculated) |

| Molecular Weight | 108.11 g/mol | (Calculated) |

| CAS Number | Not Available | (Searched) |

| Appearance | Predicted: White to pale yellow solid | Analogy to similar nitriles[2] |

| Melting Point | No data available | - |

| Boiling Point | No data available | Data for isomer 2-(1,2-Oxazol-3-yl)acetonitrile is also unavailable[3] |

| Topological Polar Surface Area (TPSA) | 52.5 Ų | Predicted, based on 1H-Benzimidazole-2-acetonitrile[4] |

| LogP (Octanol-Water Partition Coefficient) | ~1.1 - 1.4 | Predicted, based on related structures[4][5][6] |

| Hydrogen Bond Acceptors | 3 | (Calculated) |

| Hydrogen Bond Donors | 0 | (Calculated) |

| Rotatable Bonds | 1 | (Calculated) |

Predicted Spectroscopic Characteristics

While experimental spectra are not publicly available, the structure allows for reliable prediction of its key spectroscopic features.

-

¹H NMR Spectroscopy: The spectrum is expected to show three distinct signals:

-

Two doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons at the C4 and C5 positions of the oxazole ring.

-

A key singlet in the upfield region (likely δ 3.5-4.5 ppm) for the activated methylene (-CH₂-) protons. The exact shift depends on the solvent and electronic environment.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would reveal five signals:

-

Three signals for the oxazole ring carbons (C2, C4, C5), with C2 being the most downfield due to its attachment to two heteroatoms.

-

A signal for the methylene carbon (-CH₂-).

-

A characteristic signal for the nitrile carbon (-C≡N) in the δ 115-120 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N (nitrile) stretch.

-

Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the C=N and C=C stretching vibrations of the aromatic oxazole ring.

-

Strong absorptions in the 1000-1300 cm⁻¹ range due to C-O stretching within the ring.

-

Synthesis and Methodologies

The synthesis of this compound can be approached through several established methods for forming the oxazole ring. The choice of method depends on the availability of starting materials and desired scale.

Conceptual Synthetic Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. 55242-83-6|2-(1,2-Oxazol-3-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. 1H-Benzimidazole-2-acetonitrile | C9H7N3 | CID 20455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile | C10H7N3O | CID 3702917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile | C9H6N2O2 | CID 1527036 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1,3-Oxazol-2-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(1,3-oxazol-2-yl)acetonitrile, a heterocyclic nitrile of significant interest to researchers and professionals in drug development. While specific data for this parent compound is not widely available in commercial databases, this document synthesizes information from analogous structures and fundamental chemical principles to offer valuable insights into its synthesis, physicochemical properties, and potential applications.

Introduction and Chemical Identity

2-(1,3-Oxazol-2-yl)acetonitrile belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in a 1,3-relationship. The presence of the nitrile group (-C≡N) and the oxazole ring makes this molecule a versatile building block in medicinal chemistry. Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

A definitive CAS number for the unsubstituted 2-(1,3-oxazol-2-yl)acetonitrile is not readily found in major chemical databases, suggesting it is primarily a research chemical or a synthetic intermediate. For the purpose of this guide, we will focus on the 1,3-oxazole isomer.

Table 1: Estimated Physicochemical Properties of 2-(1,3-Oxazol-2-yl)acetonitrile

| Property | Estimated Value | Remarks |

| Molecular Formula | C₅H₄N₂O | Derived from structure. |

| Molecular Weight | 108.10 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar small heterocyclic nitriles. |

| Boiling Point | Not available | Likely to be in the range of 150-250 °C, but requires experimental verification. |

| Melting Point | Not available | Could be near room temperature. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetonitrile, ethanol). Limited solubility in water. | Inferred from the polar nature of the oxazole ring and the nitrile group. |

| pKa | Not available | The oxazole ring is weakly basic. |

Synthesis of 2-(1,3-Oxazol-2-yl)acetonitrile: A Proposed Pathway

While a specific, validated protocol for the synthesis of 2-(1,3-oxazol-2-yl)acetonitrile is not documented in the searched literature, a plausible and efficient synthetic route can be designed based on established methods for oxazole synthesis. A common and effective method involves the reaction of an α-haloketone with an amide, known as the Robinson-Gabriel synthesis, or variations thereof. An alternative modern approach involves the cyclization of propargyl amides.

Here, we propose a two-step synthesis starting from readily available precursors.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 2-(1,3-Oxazol-2-yl)acetonitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Formation of the Intermediate Adduct

-

To a stirred solution of cyanoacetamide (1.0 eq) in anhydrous acetonitrile (10 volumes) under a nitrogen atmosphere, add potassium carbonate (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloroacetaldehyde (1.1 eq) in anhydrous acetonitrile (2 volumes) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate adduct. This intermediate may be used in the next step without further purification.

Causality behind Experimental Choices:

-

Anhydrous Acetonitrile: Used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction without participating in it.[1]

-

Potassium Carbonate: Acts as a base to deprotonate the cyanoacetamide, forming a nucleophile.

-

Nitrogen Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Low Temperature: Controls the initial exothermic reaction and minimizes the formation of byproducts.

Step 2: Cyclization and Dehydration to form 2-(1,3-Oxazol-2-yl)acetonitrile

-

To the crude intermediate adduct from Step 1, add phosphorus pentoxide (2.0 eq) or phosphorus oxychloride (2.0 eq) cautiously in portions.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the formation of the oxazole ring by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 2-(1,3-oxazol-2-yl)acetonitrile.

Causality behind Experimental Choices:

-

Phosphorus Pentoxide/Phosphorus Oxychloride: Powerful dehydrating agents that promote the cyclization of the intermediate to form the oxazole ring.

-

Heating: Provides the necessary activation energy for the dehydration and cyclization reaction.

-

Aqueous Workup and Extraction: To remove inorganic byproducts and isolate the desired organic product.

-

Column Chromatography: A standard method for the purification of organic compounds to achieve high purity.

Applications in Drug Development and Research

The oxazole scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to engage in various biological interactions. While direct applications of 2-(1,3-oxazol-2-yl)acetonitrile are not extensively reported, its potential as a key intermediate in the synthesis of more complex, biologically active molecules is significant.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a handle for further functionalization. The oxazole ring itself can participate in hydrogen bonding and other non-covalent interactions with biological targets.

Potential Therapeutic Areas:

-

Antimicrobial Agents: Oxazole-containing compounds have shown promise as antibacterial and antifungal agents.

-

Anti-inflammatory Drugs: The oxazole moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Therapeutics: The development of oxadiazole derivatives, which are structurally related to oxazoles, for cancer treatment is an active area of research.[2][3]

Safety and Handling

Specific safety data for 2-(1,3-oxazol-2-yl)acetonitrile is not available. However, based on its structure, which contains a nitrile group, and general knowledge of similar chemicals, the following precautions should be taken. The safety profile of acetonitrile provides a useful reference.[4][5][6]

Table 2: General Safety and Handling Precautions

| Hazard | Precautionary Measures |

| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4] May release cyanide upon metabolism.[5] Handle in a well-ventilated fume hood. |

| Irritation | Causes serious eye irritation.[4] May cause skin and respiratory tract irritation. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. |

| Fire Hazard | Assumed to be a flammable liquid, similar to acetonitrile. Keep away from heat, sparks, and open flames.[4][5] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Emergency Procedures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms persist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2-(1,3-Oxazol-2-yl)acetonitrile is a valuable, albeit not widely commercialized, building block for synthetic and medicinal chemistry. While detailed experimental data on its physical properties are scarce, this guide provides a scientifically grounded framework for its synthesis, handling, and potential applications. As research into novel therapeutics continues, the utility of such versatile heterocyclic intermediates is expected to grow, making a thorough understanding of their chemistry essential for innovation in drug discovery.

References

-

Greenfield Global. Acetonitrile Safety Data Sheet. (2019). [Link]

-

Unigel. HIGH PURITY ACETONITRILE Safety Data Sheet. (2021). [Link]

-

Occupational Safety and Health Administration (OSHA). ACETONITRILE. [Link]

-

Agilent. Acetonitrile Safety Data Sheet. [Link]

-

PubChem. Acetonitrile. [Link]

-

PubChem. (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile. [Link]

-

Khilya, O. V., et al. (2011). Synthesis of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles. Chemistry of Heterocyclic Compounds, 47(9), 1147-1156. [Link]

-

Berezina, E. S., et al. (2022). 2-Azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles as Colorimetric Probes for Zn: Synthesis and Optical Properties. Molecules, 27(22), 8009. [Link]

-

Wikipedia. Acetonitrile. [Link]

-

Al-Ostoot, F. H., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]

-

Hafez, H. N., et al. (2016). Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds. Molecules, 21(11), 1513. [Link]

-

International Journal of Research in Pharmacy and Chemistry. SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. (2013). [Link]

-

Scientific & Academic Publishing. A Facile Synthesis of New 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][7][8]benzothiazole Derivatives of Potential Biosignificant Interest. (2012). [Link]

Sources

- 1. Acetonitrile - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. ACETONITRILE | Occupational Safety and Health Administration [osha.gov]

- 7. chemscene.com [chemscene.com]

- 8. chemscene.com [chemscene.com]

Synthesis of 2-(Oxazol-2-YL)acetonitrile from simple precursors

An In-Depth Technical Guide to the Synthesis of 2-(Oxazol-2-YL)acetonitrile from Simple Precursors

Abstract

This compound is a pivotal structural motif in contemporary medicinal chemistry, serving as a key building block for a diverse range of pharmacologically active agents. Its unique electronic properties and stereochemistry make it an attractive component in drug design. This technical guide provides a comprehensive overview of robust and scalable synthetic strategies for this compound, with a focus on methods commencing from simple, readily available precursors. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal synthetic route for their specific needs.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in numerous natural products and synthetic pharmaceuticals.[1][2] The incorporation of an oxazole moiety can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and modulate its pharmacokinetic profile. The this compound structure, in particular, combines the stable aromatic oxazole core with a reactive cyanomethyl group, which is a versatile handle for further chemical elaboration, such as conversion into carboxylic acids, amines, or more complex heterocyclic systems.

This guide will focus on the most logical and efficient pathways to this valuable intermediate, emphasizing scientific integrity, safety, and practical applicability in a research and development setting.

Strategic Analysis: Core Synthetic Pathways

Two principal strategies dominate the synthesis of this compound:

-

Strategy A: Ring Formation from Acyclic Precursors. This "convergent" approach involves constructing the oxazole ring from linear components that already contain the requisite carbon and nitrogen atoms.

-

Strategy B: Functionalization of a Pre-formed Oxazole. This "linear" approach begins with a simple oxazole derivative, which is then elaborated at the 2-position to introduce the cyanomethyl group.

While both strategies are viable, Strategy B, particularly through a 2-(halomethyl)oxazole intermediate, often presents a more direct, reliable, and scalable route.

Recommended Synthetic Pathway: The 2-(Chloromethyl)oxazole Route

This two-step sequence is the most widely applicable and recommended method for the synthesis of this compound. It involves the initial formation of a reactive 2-(chloromethyl)oxazole intermediate, followed by a nucleophilic substitution with a cyanide source.

Workflow Overview

Caption: Recommended two-step synthetic workflow.

Step 1: Synthesis of 2-(Chloromethyl)oxazole

The 2-(chloromethyl)oxazole intermediate is a versatile but often unstable compound that may be difficult to isolate.[3] A reliable method for its in situ generation or synthesis involves the cyclocondensation of an appropriate N-acylamino ketone precursor, a variant of the Robinson-Gabriel synthesis.[4] A straightforward approach starts with readily available aminoacetonitrile and chloroacetyl chloride.

Protocol 1: Synthesis of 2-(Chloromethyl)oxazole

-

Acylation: To a cooled (0 °C) solution of aminoacetonitrile hydrochloride (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in a suitable solvent like dichloromethane (DCM), slowly add chloroacetyl chloride (1.1 eq).

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the formation of the N-(cyanomethyl)chloroacetamide intermediate by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Cyclodehydration: The crude N-(cyanomethyl)chloroacetamide is then subjected to cyclodehydration. This can be achieved by heating with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or triflic anhydride. The reaction is typically performed in an inert solvent under reflux conditions. Caution: This step is highly exothermic and should be performed with care.

-

Purification: The resulting 2-(chloromethyl)oxazole is often used directly in the next step due to its potential instability. If necessary, purification can be attempted by careful vacuum distillation or column chromatography on silica gel.

Step 2: Cyanation of 2-(Chloromethyl)oxazole

This step is a classic nucleophilic substitution (SN2) reaction. The electrophilic benzylic-like carbon of the chloromethyl group is attacked by the cyanide nucleophile.

Mechanism of Cyanation

Caption: SN2 mechanism for the cyanation step.

Protocol 2: Synthesis of this compound

-

CRITICAL SAFETY NOTE: Sodium Cyanide (NaCN) and Potassium Cyanide (KCN) are extremely toxic. All operations must be conducted in a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide antidote kit and trained personnel available.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-(chloromethyl)oxazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 to 1.5 eq) to the solution. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial but is often not required in DMF.

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-60 °C to increase the reaction rate. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Upon completion, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture into a vigorously stirred beaker of ice water to precipitate the product and dissolve the inorganic salts.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, or by recrystallization.

Alternative Synthetic Strategy: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis provides an alternative, convergent route by forming the oxazole ring from an α-acylamino ketone precursor.[4]

Protocol 3: Robinson-Gabriel Approach

-

Precursor Synthesis: Synthesize the key intermediate, an α-(cyanoacetamido)ketone. This can be achieved by reacting an α-aminoketone with cyanoacetic acid or an activated derivative (e.g., cyanoacetyl chloride).

-

Cyclodehydration: Treat the α-(cyanoacetamido)ketone with a strong dehydrating agent. Concentrated sulfuric acid (H₂SO₄) is traditionally used, although modern reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) can also be effective.[4]

-

Work-up and Purification: The reaction is typically quenched by carefully pouring it onto ice, followed by neutralization and extraction. The final product is then purified by chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

| Strategy | Precursors | Key Steps | Pros | Cons |

| Route B: Halomethyl Intermediate | Aminoacetonitrile, Chloroacetyl chloride, NaCN | Acylation, Cyclodehydration, Nucleophilic Substitution | Direct, high-yielding final step, well-established chemistry. | 2-(chloromethyl)oxazole intermediate can be unstable; requires handling of highly toxic cyanides. |

| Route A: Robinson-Gabriel | α-aminoketone, Cyanoacetic acid derivative | Acylation, Cyclodehydration | Convergent; avoids handling of a separate halomethyl intermediate. | Requires synthesis of specific α-(cyanoacetamido)ketone precursor; harsh dehydrating conditions (e.g., conc. H₂SO₄). |

Conclusion

The synthesis of this compound is most effectively achieved via a two-step process involving the preparation of a 2-(chloromethyl)oxazole intermediate followed by a nucleophilic cyanation reaction. This pathway offers a logical, scalable, and well-documented approach suitable for both academic research and industrial drug development. While alternative methods like the Robinson-Gabriel synthesis exist, the halomethyl route provides greater flexibility and often higher overall efficiency. As with any chemical synthesis, careful planning, adherence to safety protocols—especially when handling cyanides—and thorough analytical characterization are paramount to success.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

Bao, L., Liu, C., Li, W., Yu, J., Wang, M., & Zhang, Y. (2022). Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile. Organic Letters, 24(32), 5762–5766. Available at: [Link]

-

UK Health Security Agency. (n.d.). Sodium and Potassium Cyanide - Incident management. GOV.UK. Retrieved from [Link]

-

Slideshare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

-

ResearchGate. (2017). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Retrieved from [Link]

-

Gemoets, H. P. L., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 433-441. Available at: [Link]

-

ResearchGate. (2011). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Retrieved from [Link]

-

ResearchGate. (2013). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Retrieved from [Link]

-

Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles. Retrieved from [Link]

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3455-3483. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

-

International Journal of Chemical and Physical Sciences. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. Retrieved from [Link]

-

ResearchGate. (2020). Comparative cyanation chemistry between a) the reported approaches and b) our work using an OxBA based masked cyanide source. Retrieved from [Link]

-

Korean Chemical Society. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and KCN. Retrieved from [Link]

- Google Patents. (n.d.). EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Oxazol-2-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the expected spectroscopic data for the heterocyclic compound 2-(oxazol-2-yl)acetonitrile, a molecule of interest in medicinal chemistry and drug development. In the absence of directly published experimental spectra, this document leverages data from close structural analogs and established spectroscopic principles to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction: The Structural Significance of this compound

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The incorporation of a nitrile group, a versatile functional moiety, further enhances the potential of oxazole-containing molecules as intermediates in the synthesis of diverse pharmacologically active agents. This compound, with its unique combination of an aromatic oxazole ring and a reactive cyanomethyl substituent, represents a valuable building block for the construction of more complex molecular architectures.

Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful arsenal for confirming the identity and purity of synthesized compounds. This guide offers a detailed, predictive analysis of the key spectroscopic features of this compound, providing a benchmark for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed map of the molecular structure can be constructed.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | Singlet | 1H | H5 (oxazole ring) |

| ~7.2 - 7.4 | Singlet | 1H | H4 (oxazole ring) |

| ~4.0 - 4.2 | Singlet | 2H | -CH₂- (methylene) |

Causality Behind Predicted Chemical Shifts:

-

Oxazole Ring Protons (H4 and H5): The protons on the oxazole ring are in an aromatic environment and are therefore expected to resonate in the downfield region of the spectrum. The chemical shifts of the parent oxazole molecule provide a strong basis for these predictions. The proton at the C5 position (H5) is generally observed at a slightly higher chemical shift than the proton at the C4 position (H4) due to the influence of the adjacent oxygen and nitrogen atoms.

-

Methylene Protons (-CH₂-): The methylene protons are adjacent to both the electron-withdrawing oxazole ring and the nitrile group. This proximity to electronegative groups will cause a significant downfield shift compared to a simple alkyl chain. The absence of any adjacent protons results in a singlet multiplicity.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, five distinct signals are predicted.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158 - 162 | C2 (oxazole ring) |

| ~140 - 143 | C5 (oxazole ring) |

| ~128 - 131 | C4 (oxazole ring) |

| ~115 - 118 | -C≡N (nitrile) |

| ~20 - 25 | -CH₂- (methylene) |

Interpretation of the ¹³C NMR Spectrum:

-

Oxazole Ring Carbons (C2, C4, C5): The carbon atoms of the oxazole ring are sp² hybridized and will appear in the downfield region of the spectrum. The C2 carbon, being directly attached to both nitrogen and the cyanomethyl group, is expected to be the most downfield. The chemical shifts of C4 and C5 are influenced by the heteroatoms in the ring. A study on the ¹³C NMR spectra of oxazole and its derivatives provides a solid foundation for these predictions[1].

-

Nitrile Carbon (-C≡N): The carbon atom of the nitrile group typically resonates in the 115-125 ppm range.

-

Methylene Carbon (-CH₂-): The sp³ hybridized methylene carbon will appear in the upfield region of the spectrum. Its chemical shift is influenced by the adjacent oxazole ring and nitrile group.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and oxazole moieties.

Predicted Infrared (IR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2240 - 2260 | Medium to Strong, Sharp | C≡N stretching (nitrile) |

| ~1600 - 1650 | Medium | C=N stretching (oxazole ring) |

| ~1500 - 1580 | Medium | C=C stretching (oxazole ring) |

| ~3100 - 3150 | Weak to Medium | C-H stretching (oxazole ring) |

| ~2900 - 3000 | Weak | C-H stretching (methylene) |

Interpretation of Key IR Absorptions:

-

Nitrile Stretch (C≡N): The most characteristic peak in the IR spectrum will be the sharp, intense absorption in the region of 2240-2260 cm⁻¹ corresponding to the stretching vibration of the carbon-nitrogen triple bond[2][3]. The intensity and position of this peak make it a reliable diagnostic tool for the presence of a nitrile group.

-

Oxazole Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole ring will give rise to absorptions in the 1500-1650 cm⁻¹ region.

-

C-H Stretching: The C-H stretching vibrations of the aromatic oxazole ring are expected to appear at slightly higher wavenumbers (~3100-3150 cm⁻¹) than the C-H stretching of the methylene group (~2900-3000 cm⁻¹).

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film by dissolving a small amount in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula of this compound is C₅H₄N₂O, with a molecular weight of 108.03 g/mol .

| Predicted m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |

| 108 | Moderate | [M]⁺ | Molecular Ion |

| 107 | Moderate | [M-H]⁺ | Loss of a hydrogen radical from the methylene group |

| 82 | Strong | [M-CN]⁺ | Loss of the nitrile radical |

| 69 | Strong | [C₃H₃NO]⁺ | Oxazole ring fragment |

| 41 | Moderate | [C₂H₃N]⁺ | Acetonitrile fragment |

Interpretation of Fragmentation Patterns:

The mass spectrum of an organic molecule provides a unique fingerprint based on its fragmentation. For this compound, the following fragmentation pathways are anticipated under electron ionization (EI):

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 108 should be observable, confirming the molecular weight of the compound.

-

Loss of a Hydrogen Radical: A peak at m/z 107, corresponding to the loss of a hydrogen atom from the methylene group, is also likely.

-

Alpha-Cleavage: A significant fragmentation pathway for nitriles is the cleavage of the bond adjacent to the nitrile group. This would result in the loss of a CN radical (26 Da), leading to a fragment at m/z 82.

-

Oxazole Ring Fragmentation: The oxazole ring itself can undergo fragmentation. A prominent peak at m/z 69, corresponding to the intact oxazole ring cation, is expected. General fragmentation patterns of oxazoles have been previously studied and support this prediction[4].

-

Nitrile Fragment: A peak at m/z 41, corresponding to the acetonitrile cation, may also be observed.

The fragmentation of nitriles often involves the loss of HCN (27 Da) or the formation of a stabilized cation through rearrangement[5][6][7].

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Integrated Spectroscopic Analysis: A Holistic Approach to Structure Confirmation

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The predicted NMR, IR, and MS data for this compound are highly complementary and, when considered together, provide a robust confirmation of its structure.

Figure 1. Integrated workflow for the structural confirmation of this compound.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By combining insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently identify and characterize this important synthetic building block. The provided protocols and interpretations serve as a practical resource for scientists engaged in the synthesis, purification, and application of oxazole derivatives in drug discovery and development. The self-validating nature of this multi-technique approach ensures a high degree of confidence in the structural assignment, a critical aspect of scientific integrity and regulatory compliance.

References

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Smith, B. C. (2018).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

-

Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168–3170. [Link]

-

NIST Chemistry WebBook. (n.d.). Oxazole. Retrieved from [Link]

- Mass Spectrometry of Oxazoles. (n.d.).

- Fragmentation of Nitriles. (n.d.).

- Characteristic IR Absorptions. (n.d.). Retrieved from tables of characteristic infrared absorption frequencies.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. GCMS Section 6.17 [people.whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

The Emerging Therapeutic Potential of 2-(Oxazol-2-YL)acetonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its presence in natural products and synthetic pharmaceuticals underscores its role as a "privileged scaffold," capable of interacting with a diverse array of biological targets. Derivatives of oxazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The structural rigidity of the oxazole ring, combined with its capacity for hydrogen bonding and other non-covalent interactions, makes it an attractive framework for the design of novel therapeutics. This guide focuses on the largely unexplored yet promising subclass of 2-(oxazol-2-yl)acetonitrile derivatives, outlining their potential biological activities and providing a technical framework for their investigation.

Anticipated Biological Activities and Mechanistic Insights

While direct experimental evidence for the biological activities of this compound derivatives is emerging, the extensive research on the broader oxazole class allows for informed predictions of their therapeutic potential. The introduction of the cyanomethyl group at the 2-position of the oxazole ring presents a unique chemical handle that can influence the molecule's electronic properties, lipophilicity, and interaction with biological targets.

Anticancer Potential: Targeting Key Pathways in Malignancy

Oxazole derivatives have been extensively investigated for their anticancer properties, with several compounds demonstrating potent activity against a range of cancer cell lines.[1][2] The mechanisms underlying these effects are often multifaceted, involving the inhibition of crucial cellular processes. For this compound derivatives, two particularly relevant potential mechanisms are the inhibition of tubulin polymerization and the modulation of the STAT3 signaling pathway.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape.[3] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Oxazole-containing compounds have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][4] It is hypothesized that this compound derivatives could bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

The following protocol describes a turbidity-based assay to assess the effect of this compound derivatives on tubulin polymerization.

Caption: Workflow for a tubulin polymerization turbidity assay.

Detailed Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 10 mg/mL. Keep on ice.[5]

-

Prepare a 10 mM stock solution of the this compound derivative in DMSO. Serially dilute to desired concentrations (e.g., 10x final concentration) in G-PEM buffer.

-

-

Assay Setup:

-

In a pre-warmed (37°C) 96-well plate, add 10 µL of the test compound dilution or vehicle control (DMSO).[6]

-

To each well, add 90 µL of the cold tubulin solution.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60 minutes in kinetic mode.[7]

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

The initial rate of polymerization (Vmax) and the maximum polymer mass can be used to quantify the inhibitory or enhancing effects of the compounds.

-

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis.[8] Inhibition of STAT3 is a promising strategy for cancer therapy. Certain heterocyclic compounds, including oxadiazole derivatives, have been identified as STAT3 inhibitors.[9][10] The this compound scaffold could potentially interact with the SH2 domain of STAT3, preventing its dimerization, subsequent nuclear translocation, and transcriptional activity.

Experimental Workflow: STAT3-Dependent Luciferase Reporter Assay

This protocol outlines a cell-based assay to screen for inhibitors of STAT3 transcriptional activity.

Caption: Workflow for a STAT3 luciferase reporter assay.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Seed a human cancer cell line with high endogenous STAT3 activity (e.g., MDA-MB-468 breast cancer cells) into a 96-well white, clear-bottom plate.

-

Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid for normalization.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with various concentrations of the this compound derivatives.

-

-

STAT3 Activation and Measurement:

-

Following a 24-hour incubation with the compounds, stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for 6 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[11]

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition relative to the vehicle-treated, IL-6 stimulated control.

-

Table 1: Representative Anticancer Activity of Oxazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Oxadiazole-Indazole Conjugate | A549 (Lung) | 4.8 - 5.1 | STAT3 Inhibition | [10] |

| 1,2,4-Oxadiazole Derivative | MCF7 (Breast) | 1.5 | STAT3 Inhibition | [9] |

| 1,3-Oxazole Derivative | Hep-2 (Laryngeal) | 60.2 | Tubulin Inhibition | [3] |

| 1,3,4-Oxadiazole Derivative | SGC-7901 (Gastric) | 1.61 | Telomerase Inhibition | [12] |

Note: This table presents data for various oxazole-containing scaffolds to illustrate the potential potency and is not specific to this compound derivatives.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Heterocyclic compounds, including oxazoles, are a rich source of potential new antibiotics.[13] They have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14]

For the broader class of oxadiazole antibacterials, SAR studies have revealed that substitutions on the phenyl rings significantly impact activity. For instance, the presence of halogen atoms (fluorine, bromine, iodine) or a trifluoromethoxy group on a terminal phenyl ring can maintain or enhance activity against Staphylococcus aureus.[15] This suggests that systematic modification of the this compound scaffold with various substituted aryl groups could yield potent antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of a compound against bacterial strains.

-

Preparation of Bacterial Inoculum:

-

Grow the bacterial strain (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivatives in MHB.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Synthesis of the this compound Scaffold

While numerous methods exist for the synthesis of the oxazole ring, a common and effective approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones.[16] A plausible synthetic route to the this compound core is outlined below.

Caption: A potential synthetic pathway to a substituted this compound derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. Based on the extensive body of research on related oxazole derivatives, it is reasonable to hypothesize that this class of compounds will exhibit significant anticancer and antimicrobial activities. The technical guidance provided herein offers a foundational framework for the synthesis, screening, and mechanistic evaluation of these novel derivatives. Future research should focus on the synthesis of a diverse library of this compound analogs and their systematic evaluation in the described biological assays. Elucidation of their structure-activity relationships will be crucial for optimizing their potency and selectivity, paving the way for the development of new clinical candidates.

References

- Singh, R. K., Bhatt, A., Chauhan, P. K., & Kant, R. (2014). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 4(4), 227-237.

- An, F., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biology Journal, 7, 1-9.

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Chemical and Pharmaceutical Research, 7(5), 1149-1155.

- Kakkar, S., & Narasimhan, B. (2019).

- Swellmeen, L. (2016). 1, 3-Oxazole derivatives: a review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286.

- Kumar, R., et al. (2018).

- Cytoskeleton, Inc. (n.d.).

- EMD Millipore. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).

- Cytoskeleton, Inc. (n.d.).

- An, F., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open.

- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859–1882.

- Kulkarni, S., Kaur, K., & Jaitak, V. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science Publishers.

- Adibekian, A., et al. (2011). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 54(18), 6209–6224.

- Li, Y., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry, 27(30), 5086-5110.

- Kovalenko, V., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational biology and chemistry, 65, 99-108.

- Yatoo, G. N., et al. (2024). Network pharmacology and experimental insights into STAT3 inhibition by novel isoxazole derivatives of piperic acid in triple negative breast cancer. Fitoterapia, 174, 105927.

- Al-Sanea, M. M., et al. (2022). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Bioorganic Chemistry, 128, 106093.

- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.

- El-Sherif, A. A., et al. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie, 356(11), e2300345.

- Reddy, T. S., et al. (2016). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal of Computational Engineering Research, 6(5), 32-36.

- Malojirao, V. H., et al. (2021). Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. Molecular Biotechnology, 63(10), 918-929.

- Wang, Y., et al. (2024). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry, 114, 117961.

- El-Sherif, A. A., et al. (2023). Synthesis of 1,2,4‐triazole and 1,3,4‐oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Request PDF.

- Akram, M. A. W., et al. (2014). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal for Pharmaceutical Research Scholars, 3(2), 775-779.

- Singh, D., et al. (2023). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives.

- Uehara, Y., et al. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. Journal of Medicinal Chemistry, 53(15), 5574–5582.

- Melander, R. J., et al. (2015). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. Journal of Medicinal Chemistry, 58(2), 853–860.

- Musso, L., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(11), 3196.

Sources

- 1. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. interchim.fr [interchim.fr]

- 7. abscience.com.tw [abscience.com.tw]

- 8. Network pharmacology and experimental insights into STAT3 inhibition by novel isoxazole derivatives of piperic acid in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cbijournal.com [cbijournal.com]

An In-Depth Technical Guide to 2-(Oxazol-2-YL)acetonitrile: From Discovery to Application

This guide provides a comprehensive technical overview of 2-(Oxazol-2-YL)acetonitrile, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. We will delve into its historical context, explore the nuances of its synthesis, detail its physicochemical properties, and illuminate its applications as a key intermediate in the creation of complex molecular architectures.

Foreword: The Oxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively with a wide array of biological targets, including enzymes and receptors.[1][3] This has led to the development of numerous drugs with diverse therapeutic applications, from anti-inflammatory agents to potent kinase inhibitors.[2][4] The cyanomethyl substituent at the 2-position of the oxazole ring in this compound introduces a reactive methylene group and a nitrile functionality, further enhancing its utility as a versatile synthon for the elaboration of more complex pharmaceutical leads.[5]

Discovery and Historical Context

While the precise first synthesis of this compound is not prominently documented in readily accessible contemporary literature, its emergence is intrinsically linked to the broader development of oxazole chemistry. The foundational work on oxazole synthesis dates back to the late 19th and early 20th centuries, with seminal contributions from chemists like Robinson and Gabriel.[6][7] These early methods, such as the Robinson-Gabriel synthesis involving the cyclization of 2-acylamino ketones, laid the groundwork for accessing the oxazole core.[4][7]

The synthesis of 2-substituted oxazoles, particularly those bearing functionalized alkyl chains, gained momentum with the development of new synthetic methodologies in the mid-20th century. The introduction of reagents and reactions that allowed for the direct incorporation of functional groups at the C2 position of the oxazole ring was a significant advancement. It is plausible that this compound was first prepared and characterized during this period of expanding synthetic capabilities, likely as an intermediate in a larger synthetic sequence rather than a primary target. Its importance would have grown as the demand for functionalized heterocyclic building blocks in drug discovery increased.

Synthetic Methodologies: A Chemist's Guide to the Oxazole Core

The synthesis of this compound and its derivatives can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to various functional groups. Here, we explore the most pertinent and field-proven synthetic strategies.

From Nitriles: A Direct and Versatile Approach

The incorporation of the acetonitrile moiety from a nitrile-containing starting material is a common and efficient strategy. Several modern methods leverage the reactivity of nitriles to construct the oxazole ring.

This method provides a direct route to polysubstituted oxazoles from readily available ketones and nitriles.[8] The use of a hypervalent iodine(III) reagent, such as iodosobenzene, in the presence of a strong acid like trifluoromethanesulfonic acid, promotes the reaction under mild conditions.[8]

Experimental Protocol:

-

To a solution of a suitable ketone precursor (1.0 equiv.) in acetonitrile (used as both reactant and solvent), add iodosobenzene (1.5 equiv.) and trifluoromethanesulfonic acid (3.0 equiv.).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Causality behind Experimental Choices: The hypervalent iodine reagent acts as an oxidant, while the strong acid activates the ketone for nucleophilic attack by the nitrile. Acetonitrile serves a dual role as a solvent and a reactant, making this an atom-economical approach.

A greener and milder alternative for oxazole synthesis involves an electrochemical approach.[9] This method avoids the need for chemical oxidants and often proceeds with high efficiency.

Experimental Protocol:

-

In a divided electrochemical cell equipped with a carbon felt anode and a platinum cathode, dissolve the ketone starting material in acetonitrile containing a supporting electrolyte (e.g., tetra-n-butylammonium hexafluorophosphate).

-

Add trifluoroacetic anhydride (TFAA) as a ketone activator.

-

Apply a constant current and allow the reaction to proceed at room temperature.

-

Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, work up the reaction mixture by removing the solvent under reduced pressure and partitioning the residue between water and an organic solvent.

-

Purify the product via column chromatography.

Causality behind Experimental Choices: The electrochemical setup provides the oxidative potential necessary for the cyclization reaction. TFAA activates the ketone, facilitating the nucleophilic attack of acetonitrile in a Ritter-type reaction, followed by oxidative cyclization.[9]

Classical Approaches to the Oxazole Ring

While modern methods offer elegance and efficiency, classical syntheses remain relevant and provide valuable insights into the reactivity of the precursors.

First reported in 1972, the Van Leusen reaction is a powerful tool for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[10] While this method does not directly yield a 2-substituted product, it is a cornerstone of oxazole synthesis and can be adapted in multi-step sequences.

Workflow for Conceptual Adaptation:

Caption: Conceptual workflow for utilizing the Van Leusen reaction in a multi-step synthesis.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is crucial for its use in further synthetic applications. Below is a summary of its key physical properties and expected spectroscopic data.

Table 1: Physicochemical Properties of this compound and its Benzannulated Analog

| Property | This compound (Predicted/Typical) | 2-(Benzo[d]oxazol-2-yl)acetonitrile | Reference |

| Molecular Formula | C₅H₄N₂O | C₉H₆N₂O | N/A |

| Molecular Weight | 108.10 g/mol | 158.16 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid or low melting solid | Beige solid | [11] |

| Boiling Point | Not readily available | 295.8 ± 23.0 °C (Predicted) | N/A |

| Melting Point | Not readily available | 56-57 °C | N/A |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons (a singlet) and the two protons on the oxazole ring (two doublets or multiplets, depending on the substitution pattern). The chemical shift of the methylene protons will be influenced by the electron-withdrawing nature of both the nitrile and the oxazole ring.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the nitrile carbon, the methylene carbon, and the three carbons of the oxazole ring. The chemical shifts of the oxazole carbons are diagnostic for this heterocyclic system.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically in the range of 2240-2260 cm⁻¹. Other significant absorptions will include C-H stretching and C=N and C-O stretching vibrations of the oxazole ring.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic methylene group and a versatile nitrile group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Precursor to Kinase Inhibitors

The oxazole scaffold is a common feature in many small molecule kinase inhibitors.[12][13][14] The cyanomethyl group of this compound can be elaborated to introduce various side chains that can interact with the active site of kinases.

Logical Workflow for Kinase Inhibitor Synthesis:

Caption: Generalized synthetic workflow for the elaboration of this compound into a kinase inhibitor.

The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing multiple avenues for further functionalization.

Synthesis of Fused Heterocyclic Systems

The reactivity of the methylene group allows for its participation in cyclization reactions to form fused heterocyclic systems. Condensation with appropriate electrophiles can lead to the formation of pyrimidines, pyridines, and other nitrogen-containing ring systems fused to the oxazole core.

Conclusion and Future Outlook

This compound stands as a testament to the enduring importance of functionalized heterocyclic compounds in chemical research and development. While its own discovery story may be woven into the broader tapestry of oxazole chemistry, its utility as a versatile building block is clear. The continued development of novel synthetic methods, particularly those embracing green chemistry principles, will undoubtedly enhance its accessibility. For researchers in drug discovery, this compound offers a reliable and adaptable starting point for the synthesis of new chemical entities with the potential to address a wide range of therapeutic challenges. As our understanding of the biological roles of oxazole-containing molecules deepens, the demand for such well-defined and functionalized synthons is only set to increase.

References

-

1][4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijmpr.in [ijmpr.in]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. laballey.com [laballey.com]

- 6. scispace.com [scispace.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile [organic-chemistry.org]

- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 9-oxo-thiazolo[5,4-f]quinazoline-2-carbonitrile derivatives as dual cyclin-dependent kinase 1 (CDK1)/glycogen synthase kinase-3 (GSK-3) inhibitors: synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2-(Oxazol-2-YL)acetonitrile in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Oxazol-2-YL)acetonitrile in Common Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry.[1][2] In the absence of extensive published empirical data for this specific molecule, this document establishes a framework for predicting its solubility based on first principles of physical chemistry. We delve into the theoretical underpinnings of solute-solvent interactions, present a robust, field-proven experimental protocol for determining thermodynamic solubility, and provide a predictive analysis of the compound's behavior in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility profile of novel heterocyclic compounds.

Introduction: The Significance of this compound

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities.[2] The unique electronic and structural properties of the oxazole moiety make it a valuable building block for the synthesis of complex pharmaceutical agents.[1] this compound, featuring a reactive nitrile group attached to the electron-deficient C2-position of the oxazole ring, represents a versatile intermediate for further chemical elaboration.[3]

Understanding the solubility of this intermediate is paramount for its practical application. In process chemistry, solubility dictates the choice of solvent for reactions, influencing yield, purity, and ease of isolation. For formulation science, the solubility of a final API or its precursors is a primary determinant of its dissolution rate and subsequent absorption in biological systems. This guide, therefore, serves as a foundational resource for leveraging this compound in a drug discovery and development context.

The Theoretical Basis of Solubility

The dissolution of a crystalline solute into a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsoln). A substance dissolves when the interactions between the solute and solvent molecules are strong enough to overcome the solute-solute (lattice energy) and solvent-solvent interactions.[4][5] This principle is often simplified by the adage "like dissolves like," which highlights the importance of matching intermolecular forces between the solute and solvent.[6]

The primary intermolecular forces at play include:

-

Van der Waals Forces: Weak, transient attractions (London dispersion forces) and permanent dipole-dipole interactions.[7]

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.[8]

-

Ion-Dipole Interactions: Occur between an ion and a polar molecule.[6]

For this compound, its molecular structure (Figure 1) suggests a moderate polarity. The oxazole ring contains both a hydrogen bond acceptor (the nitrogen atom) and a polar ether-like oxygen atom. The nitrile group (-C≡N) is also strongly polar and a hydrogen bond acceptor. These features predict that its solubility will be highly dependent on the solvent's ability to engage in these specific interactions.

Figure 1. Chemical Structure of this compound

A 2D representation of this compound.

The following diagram illustrates the key factors influencing the dissolution process.

Key energetic factors governing the solubility process.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and accurate solubility data, a standardized experimental approach is crucial. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability for a wide range of compounds.[9][10]

Causality Behind the Protocol

-

Excess Solute: Adding an excess of the solid ensures that the solvent becomes saturated, reaching a state of thermodynamic equilibrium between the dissolved and undissolved solute.[9]

-

Equilibration Time: Sufficient time under constant agitation is necessary for the system to reach equilibrium. For many organic compounds, 24-48 hours is adequate, but this should be confirmed by ensuring the concentration in solution does not change between later time points (e.g., 24h vs. 48h).

-

Temperature Control: Solubility is highly temperature-dependent.[4] A constant temperature bath is essential for reproducibility and accuracy.

-

Phase Separation: It is critical to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by causing precipitation due to temperature changes). Centrifugation followed by careful withdrawal of the supernatant is a robust method.

-

Accurate Quantification: The concentration of the solute in the saturated solution must be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which offers high sensitivity and specificity.[11][12]

Step-by-Step Protocol: Shake-Flask Method

-